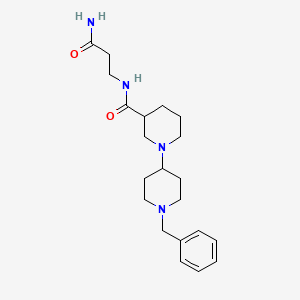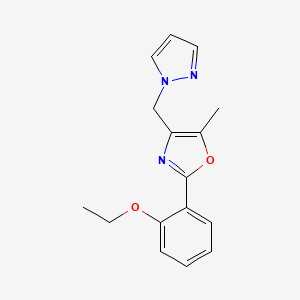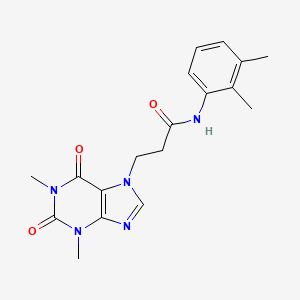![molecular formula C21H20N2O4 B5340606 3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5340606.png)
3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide, also known as MRT68921, is a novel selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response.
Mécanisme D'action
3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide selectively inhibits the activity of CK1δ by binding to the ATP-binding site of the kinase domain. By inhibiting CK1δ, this compound regulates the phosphorylation of its downstream targets, including PER2, β-catenin, and p53.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cellular context. For example, this compound has been shown to regulate the circadian rhythm by inhibiting the phosphorylation of PER2, leading to the stabilization of PER2 protein. This compound has also been shown to inhibit the phosphorylation of β-catenin, leading to the suppression of Wnt signaling. In addition, this compound has been shown to sensitize cancer cells to DNA damage by inhibiting the phosphorylation of p53, leading to the activation of the DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide in lab experiments is its selectivity for CK1δ. This compound has been shown to have minimal off-target effects on other kinases. In addition, this compound has good solubility in aqueous buffers, making it easy to use in various experimental systems. However, one of the limitations of using this compound is its relatively low potency compared to other CK1δ inhibitors. This may limit its use in certain experimental settings where higher potency is required.
Orientations Futures
There are several future directions for the use of 3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide in scientific research. One area of interest is the role of CK1δ in cancer biology. This compound has been shown to sensitize cancer cells to DNA damage, suggesting that CK1δ inhibition may be a potential therapeutic strategy for cancer treatment. Another area of interest is the role of CK1δ in neurodegenerative diseases. This compound has been shown to regulate the circadian rhythm, which is disrupted in many neurodegenerative diseases. Therefore, CK1δ inhibition may be a potential therapeutic target for these diseases. Finally, the development of more potent and selective CK1δ inhibitors may improve the utility of this compound in scientific research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide involves a series of chemical reactions, starting with the condensation of 2-methylbenzoyl chloride with 2-methoxypyridine-3-amine to form 2-methyl-N-(2-methoxypyridin-3-yl)benzamide. The resulting compound is then reacted with 2-bromo-5-methoxyphenol to form 3-[(2-methoxyphenoxy)methyl]-N-(2-methoxypyridin-3-yl)-2-methylbenzamide. Finally, the compound is treated with sodium borohydride and hydrochloric acid to obtain the desired product, this compound.
Applications De Recherche Scientifique
3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide has been widely used in scientific research to investigate the role of CK1δ in various cellular processes. For example, this compound has been shown to regulate the circadian rhythm by inhibiting the phosphorylation of PER2, a key component of the circadian clock. This compound has also been used to study the role of CK1δ in Wnt signaling, a pathway that regulates cell proliferation and differentiation. In addition, this compound has been shown to sensitize cancer cells to DNA damage by inhibiting the phosphorylation of p53, a tumor suppressor protein.
Propriétés
IUPAC Name |
3-hydroxy-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-16(8-5-9-17(14)24)20(25)23-13-15-7-6-12-22-21(15)27-19-11-4-3-10-18(19)26-2/h3-12,24H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQQHWGWVFIWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5340525.png)
![3-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5340533.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5340539.png)

![N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5340548.png)

![2-[(5-amino-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B5340586.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5340595.png)
![5-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5340599.png)


![2-{2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]ethoxy}ethanol](/img/structure/B5340641.png)
![7-acetyl-3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340649.png)